molecular formula C23H18BrFN4O3 B2952738 2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-fluorophenyl)acetamide CAS No. 946302-03-0

2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-fluorophenyl)acetamide

Cat. No. B2952738
CAS RN: 946302-03-0
M. Wt: 497.324
InChI Key: ISYDVQAUCCIWPB-UHFFFAOYSA-N
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Description

2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C23H18BrFN4O3 and its molecular weight is 497.324. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Hemolytic Activities

Compounds featuring 1,3,4-oxadiazole derivatives, similar to the chemical structure , have been synthesized and evaluated for their antimicrobial properties and hemolytic activity. For instance, derivatives of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides have shown significant activity against selected microbial species, with variable extent relative to reference standards. Some derivatives demonstrated potent antimicrobial properties without inducing significant cytotoxicity, indicating potential applications in developing new antimicrobial agents with low toxicity (Gul et al., 2017).

Enhanced Antimicrobial Properties with Fluorine Substitution

Research on 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives condensed with phenyl acetamide derivatives, possessing a fluorine atom, has revealed that the presence of fluorine atoms significantly enhances the antimicrobial properties of these compounds. The study suggests that electron-withdrawing substituents, including fluorine, play a crucial role in increasing the antibacterial and antifungal potency, highlighting the importance of fluorine substitution in medicinal chemistry (Parikh & Joshi, 2014).

properties

IUPAC Name

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrFN4O3/c1-13-11-14(2)29(12-19(30)26-18-6-4-3-5-17(18)25)23(31)20(13)22-27-21(28-32-22)15-7-9-16(24)10-8-15/h3-11H,12H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYDVQAUCCIWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC=C2F)C3=NC(=NO3)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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